molecular formula C18H28N8O2 B5970311 2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone

2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone

Cat. No.: B5970311
M. Wt: 388.5 g/mol
InChI Key: RXTJMJYHTFVSAX-UHFFFAOYSA-N
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Description

2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone is a complex organic compound that features a tetrazole ring, a morpholine group, a pyrazole ring, and a piperidine ring

Properties

IUPAC Name

2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N8O2/c27-18(15-26-17(20-21-22-26)14-23-10-12-28-13-11-23)25-8-2-1-4-16(25)5-9-24-7-3-6-19-24/h3,6-7,16H,1-2,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTJMJYHTFVSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN2C=CC=N2)C(=O)CN3C(=NN=N3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone typically involves multiple steps. One common approach is to start with the formation of the tetrazole ring, which can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions. The morpholine group can be introduced through a nucleophilic substitution reaction. The pyrazole and piperidine rings are then incorporated through additional substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for tetrazole formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural substrates. This can lead to the inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-phenyl-1H-tetrazole.

    Morpholine Derivatives: Compounds containing morpholine groups, such as morpholine-4-carboxamide.

    Pyrazole Derivatives: Compounds with pyrazole rings, such as 1-phenyl-3-methyl-5-pyrazolone.

    Piperidine Derivatives: Compounds containing piperidine rings, such as piperidine-4-carboxylic acid.

Uniqueness

2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone is unique due to its combination of multiple heterocyclic rings, which can confer a range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.

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